molecular formula C27H52O4 B152313 Propylene glycol dilaurate CAS No. 22788-19-8

Propylene glycol dilaurate

Cat. No.: B152313
CAS No.: 22788-19-8
M. Wt: 440.7 g/mol
InChI Key: WITKSCOBOCOGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propylene glycol dilaurate is a chemical compound formed by the esterification of propylene glycol with lauric acid. It is a mixture of the mono- and diesters of lauric acid and propylene glycol, with the diester form being predominant. This compound is commonly used in various industrial and cosmetic applications due to its emollient and surfactant properties .

Mechanism of Action

Target of Action

Propylene Glycol Dilaurate (PGDL) is primarily used as a biochemical reagent . It is a mixture of the propylene glycol mono- and diesters of lauric acid . It is commonly used as a medium for skin medications , and in cosmetics as a moisturizer or thickening agent . It can also be used as a food additive .

Mode of Action

It is known to havepenetration enhancing and surface active properties . This means it can help other compounds penetrate the skin more effectively, which is particularly useful in topical medications. It also has the ability to reduce the surface tension of liquids, which can improve the spreadability of cosmetics.

Biochemical Pathways

It is known that pgdl can interact with both the hydrophobic and hydrophilic portions of surfactant molecules . This interaction can influence the formation of micelles, which are crucial for the absorption and transport of many bioactive compounds.

Pharmacokinetics

It is known that the compound is a mixture of the propylene glycol mono- and diesters of lauric acid . The monoesters and diesters likely have different absorption, distribution, metabolism, and excretion (ADME) properties, which could impact the overall bioavailability of the compound .

Result of Action

The primary result of PGDL’s action is its ability to enhance the penetration of other compounds through the skin . This makes it a valuable component in topical medications and cosmetics. In addition, its surface active properties can improve the texture and spreadability of these products .

Action Environment

The action of PGDL can be influenced by various environmental factors. For instance, its effectiveness as a penetration enhancer and surface active agent can be affected by the specific formulation of the product it is used in, as well as the condition of the skin it is applied to. Furthermore, the International Food Codex Committee has set maximum usage amounts for PGDL when used as a food additive, depending on the type of food .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propylene glycol dilaurate is synthesized through the esterification reaction between propylene glycol and lauric acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of propylene glycol with lauric acid. The process is optimized to achieve a high yield of the diester form, which is the desired product. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to obtain the final product with the required purity .

Chemical Reactions Analysis

Types of Reactions: Propylene glycol dilaurate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Propylene glycol dicaprylate/dicaprate
  • Propylene glycol dipelargonate
  • Propylene glycol laurate
  • Propylene glycol myristate
  • Propylene glycol oleate

Comparison: Propylene glycol dilaurate is unique due to its specific fatty acid composition, predominantly lauric acid, which imparts distinct emollient and surfactant properties. Compared to other similar compounds, it offers a balance of hydrophilic and lipophilic characteristics, making it suitable for a wide range of applications in cosmetics and pharmaceuticals .

Properties

IUPAC Name

2-dodecanoyloxypropyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52O4/c1-4-6-8-10-12-14-16-18-20-22-26(28)30-24-25(3)31-27(29)23-21-19-17-15-13-11-9-7-5-2/h25H,4-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITKSCOBOCOGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945469
Record name Propane-1,2-diyl didodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22788-19-8
Record name Propylene glycol dilaurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22788-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylene glycol dilaurate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022788198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane-1,2-diyl didodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propylene dilaurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.092
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYLENE GLYCOL DILAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMY7XGC3LV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of (5R,9R)-9-(dodecanoyloxy)-1-(9H-fluoren-9-yl)-3,12-dioxo-2,11-dioxa-7-thia-4-azatricosane-5-carboxylic acid (6, 1 eq) and HBTU (1.2 eq) were stirred in dry DCM (0.1 M) at room temperature. 3-(2-aminoethyl)pyridine (1.2 eq) was then added followed by diisopropylethylamine (2.0 eq) and the reaction was allowed to stir at room temperature for 2 hours. The crude reaction mixture was then loaded directly onto a silica column and purified by purified by flash chromatography on a COMBIFLASH® system (ISCO) using a 100% Hex, 0-50% EtOAc/Hex, 100% EtOAc gradient to give (R)-3-((R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-oxo-3-(2-pyridin-3-yl)ethylamino)propylthio)propane-1,2-diyl didodecanoate.
Name
(5R,9R)-9-(dodecanoyloxy)-1-(9H-fluoren-9-yl)-3,12-dioxo-2,11-dioxa-7-thia-4-azatricosane-5-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propylene glycol dilaurate
Reactant of Route 2
Reactant of Route 2
Propylene glycol dilaurate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Propylene glycol dilaurate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Propylene glycol dilaurate
Reactant of Route 5
Reactant of Route 5
Propylene glycol dilaurate
Reactant of Route 6
Reactant of Route 6
Propylene glycol dilaurate
Customer
Q & A

Q1: What are the primary uses of Propylene Glycol Dilaurate in cosmetic formulations?

A1: this compound, along with other esters and diesters of Propylene Glycol and fatty acids, serves various roles in cosmetics []. They function as:

    Q2: Where can I find more information about the safety of related compounds used in cosmetics?

    A3: The Cosmetic Ingredient Review has conducted safety assessments on chemically similar ingredients, providing valuable insights []. These include:

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.